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Compound of Interest

Compound Name: GS-9851

Cat. No.: B610319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GS-9851, also known as sofosbuvir (formerly PSI-7851), is a direct-acting antiviral agent that

has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a nucleotide

analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, GS-9851 effectively

terminates viral replication, leading to high cure rates across various HCV genotypes. This

technical guide provides an in-depth overview of the chemical structure, properties, mechanism

of action, and key experimental data related to GS-9851.

Chemical Structure and Properties
GS-9851 is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical name is

isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. The presence of the

phosphoramidate moiety enhances the delivery of the active nucleotide into hepatocytes. GS-
9851 is a mixture of two diastereoisomers at the phosphorus center: GS-491241 (the Rp

isomer) and GS-7977 (the Sp isomer), with GS-7977 being the more pharmacologically active

component.
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Property Value

Chemical Formula C22H29FN3O9P

Molecular Weight 529.45 g/mol

IUPAC Name

isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

methyloxolan-2-yl]methoxy-

phenoxyphosphoryl]amino]propanoate

CAS Number 1190307-88-0

Synonyms Sofosbuvir, PSI-7851, GS-7977

Mechanism of Action and Metabolic Pathway
GS-9851 is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-

461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into

the nascent HCV RNA chain by the NS5B polymerase. The presence of the 2'-fluoro and 2'-C-

methyl modifications on the ribose sugar sterically hinders the addition of the subsequent

nucleotide, leading to chain termination and inhibition of viral replication.

The metabolic activation of GS-9851 occurs primarily in hepatocytes and involves a series of

enzymatic steps.
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Fig. 1: Metabolic activation pathway of GS-9851.

In Vitro Efficacy
The antiviral activity of GS-9851 has been evaluated in various HCV replicon systems. The

50% and 90% effective concentrations (EC50 and EC90) demonstrate its potent and pan-

genotypic activity.
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HCV Genotype Replicon System EC50 (µM) EC90 (µM)

1a H77 0.08 - 0.14 0.41 - 0.43

1b Con1 0.03 - 0.10 0.16 - 0.40

2a JFH-1 0.03 - 0.05 0.13 - 0.28

3a S52 0.04 0.20

4a ED43 0.03 0.12

5a SA13 0.08 0.30

6a HK6a 0.05 0.22

Pharmacokinetics
Pharmacokinetic studies of GS-9851 have been conducted in healthy subjects and patients

with chronic HCV infection. Following oral administration, GS-9851 is rapidly absorbed and

extensively metabolized. The primary circulating metabolite is the inactive nucleoside analog

GS-331007, while the active triphosphate, GS-461203, is concentrated within hepatocytes.

Single Ascending Dose Study in Healthy Subjects
Dose Analyte

Cmax
(ng/mL)

AUC0-last
(ng·h/mL)

Tmax (h) t1/2 (h)

100 mg GS-9851 243 ± 103 247 ± 78 1.0 (0.5-1.5) 0.5 ± 0.1

GS-566500 148 ± 52 344 ± 101 1.5 (1.0-2.0) 2.7 ± 0.6

GS-331007 453 ± 111 4870 ± 1040 4.0 (3.0-4.0) 17.8 ± 4.8

400 mg GS-9851 618 ± 321 632 ± 204 1.0 (0.5-2.0) 0.5 ± 0.1

GS-566500 321 ± 106 823 ± 235 2.0 (1.0-4.0) 2.9 ± 0.4

GS-331007 1010 ± 230 16900 ± 3800 4.0 (2.0-6.0) 27.5 ± 6.9

Multiple Ascending Dose Study in HCV Genotype 1
Patients (400 mg/day for 7 days)
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Analyte Cmax (ng/mL)
AUC0-24
(ng·h/mL)

Tmax (h) t1/2 (h)

GS-9851 567 ± 160 579 ± 158 1.0 (0.5-2.0) 0.5 ± 0.1

GS-566500 257 ± 59 741 ± 174 2.0 (1.0-4.0) 2.8 ± 0.5

GS-331007 1080 ± 240 18600 ± 4200 4.0 (2.0-6.0) 25.4 ± 5.7

Experimental Protocols
In Vitro Antiviral Activity Assay (HCV Replicon System)
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Preparation

Assay

Detection

Huh-7 cells harboring HCV replicon with a luciferase reporter gene are cultured.

Cells are seeded into 96-well plates.

GS-9851 is serially diluted to desired concentrations.

Cells are treated with varying concentrations of GS-9851.

Plates are incubated for 72 hours at 37°C.

Cells are lysed to release luciferase.

Luciferase substrate is added and luminescence is measured.

EC50 and EC90 values are calculated from the dose-response curve.

Click to download full resolution via product page

Fig. 2: Workflow for determining in vitro antiviral activity.

Methodology:
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Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon containing a firefly

luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for

selection.

Assay Procedure:

Cells are seeded at a density of 5,000 cells per well in a 96-well plate.

After 24 hours, the culture medium is replaced with medium containing serial dilutions of

GS-9851.

The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

Data Analysis:

Following incubation, the cells are lysed, and luciferase activity is measured using a

commercial luciferase assay system and a luminometer.

The concentration of GS-9851 that inhibits HCV RNA replication by 50% (EC50) and 90%

(EC90) is calculated by fitting the dose-response data to a four-parameter logistic

equation.

Bioanalytical Method for Quantification in Human
Plasma
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Sample Preparation

LC-MS/MS Analysis

Human plasma sample is thawed.

An internal standard (e.g., deuterated GS-9851) is added.

Proteins are precipitated with acetonitrile.

The sample is centrifuged to pellet the precipitated proteins.

The supernatant is transferred to a new plate for analysis.

The prepared sample is injected into the LC-MS/MS system.

Analytes are separated on a C18 reverse-phase column.

Analytes are detected and quantified using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
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To cite this document: BenchChem. [GS-9851: A Technical Overview of a Potent Hepatitis C
Virus Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610319#chemical-structure-and-properties-of-gs-
9851]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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